(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine
Description
Historical Context of Sulfonylpiperidine Derivatives in Medicinal Chemistry
Sulfonylpiperidine derivatives have played a pivotal role in drug discovery since the mid-20th century, particularly due to their balanced lipophilicity and hydrogen-bonding capabilities. Early work focused on sulfonamides as antibacterial agents, but their utility expanded with the discovery of cyclooxygenase-2 (COX-2) inhibitors such as celecoxib, which features a sulfonamide moiety critical for selective enzyme inhibition. The introduction of sulfonyl groups into piperidine frameworks emerged as a strategy to modulate blood-brain barrier permeability and metabolic clearance. For instance, methanesulfonamide analogues of phenanthroindolizidine alkaloids demonstrated improved aqueous solubility (0.649 μg/mL vs. 0.088 μg/mL for natural analogues) while maintaining compliance with Lipinski’s rule of five.
A landmark study in 2011 highlighted pyridine acyl sulfonamide derivatives as potent COX-2 inhibitors, with compound 23 achieving an IC50 of 0.8 μM and significant antiproliferative activity against cancer cell lines. These findings underscored the dual role of sulfonamide groups in enhancing target affinity and physicochemical stability. Modern applications extend to kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where sulfonylpiperidine motifs contribute to binding pocket interactions through sulfonyl oxygen-mediated hydrogen bonds.
Table 1: Comparative physicochemical properties of sulfonamide-containing compounds
| Compound | AlogP | Polar Surface Area (Ų) | logBB | Solubility (μg/mL) |
|---|---|---|---|---|
| Antofine | 4.24 | 30.1 | 0.678 | 0.088 |
| Methanesulfonamide 5a | 3.16 | 68.6 | -0.262 | 0.649 |
| Cryptopleurine | 5.59 | 30.1 | 0.819 | 0.036 |
| Methanesulfonamide 5b | 3.62 | 68.6 | -0.121 | 0.277 |
Structural Evolution of Piperidine-Based Pharmacophores
Piperidine’s six-membered ring system provides a rigid yet flexible scaffold for optimizing steric and electronic interactions with biological targets. Early piperidine derivatives, such as the opioid agonist fentanyl, exploited the ring’s ability to adopt chair conformations for receptor complementarity. Advances in synthetic chemistry enabled the functionalization of the piperidine nitrogen with sulfonyl groups, as seen in the 2022 synthesis of pyrazolo[1,5-a]pyridines via [3 + 2]-cycloannulation strategies. This method facilitated the incorporation of sulfonyl groups at the 3-position, enhancing dipole-dipole interactions in heterocyclic systems.
The methanesulfonamide analogues 5a and 5b exemplified how piperidine sulfonamides improve druglikeness. For example, 5b exhibited a 19-fold increase in aqueous solubility (6.95 μg/mL) compared to its parent alkaloid cryptopleurine (<1 μg/mL). Structural modifications, such as N-Boc protection and oxidation sequences, enabled precise control over stereochemistry, which proved critical for antiproliferative activity. Racemic mixtures of 5b showed 3–5-fold reduced potency compared to enantiopure forms, underscoring the importance of chiral centers in piperidine-based therapeutics.
Role of 3,4-Dimethoxyphenyl Motifs in Bioactive Compound Design
The 3,4-dimethoxyphenyl group is a hallmark of natural alkaloids and synthetic compounds targeting adenosine receptors and serotonin transporters. Methoxy substituents enhance π-π stacking with aromatic residues in binding pockets while modulating electron density to influence ligand-receptor kinetics. In the context of sulfonylpiperidines, the 3,4-dimethoxyphenyl moiety likely contributes to improved blood-brain barrier penetration, as evidenced by the logBB values of -0.121 for 5b .
Comparative studies of sulfonamide derivatives revealed that bulkier aryl groups, such as benzenesulfonamide, reduced antiproliferative potency by 20–50-fold compared to methanesulfonamide analogues. This suggests that the 3,4-dimethoxyphenyl group’s moderate size and electron-donating properties strike an optimal balance between solubility and target affinity. Docking simulations of COX-2 inhibitors further support the role of methoxy groups in stabilizing hydrophobic interactions within enzyme active sites.
Table 2: Impact of substituents on antiproliferative activity (IC50, nM)
| Compound | A549 (Lung) | HCT-116 (Colon) | SNU-638 (Stomach) |
|---|---|---|---|
| (−)-5b | 0.48 | 0.53 | 0.62 |
| (±)-14a | 56.03 | 59.25 | 68.32 |
| (±)-15a | 4.60 | 3.28 | 6.59 |
Properties
Molecular Formula |
C14H22N2O4S |
|---|---|
Molecular Weight |
314.40 g/mol |
IUPAC Name |
[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]methanamine |
InChI |
InChI=1S/C14H22N2O4S/c1-19-13-4-3-12(9-14(13)20-2)21(17,18)16-7-5-11(10-15)6-8-16/h3-4,9,11H,5-8,10,15H2,1-2H3 |
InChI Key |
WONPRUKUQJVXQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN)OC |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Piperidin-4-ylmethanamine
The key step is the sulfonylation of the piperidin-4-ylmethanamine with 3,4-dimethoxybenzenesulfonyl chloride. This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF), dioxane, or methylene chloride, in the presence of an organic base or acid scavenger like diisopropylethylamine or potassium carbonate to neutralize the generated hydrochloric acid.
- Reaction conditions: Room temperature to mild heating (up to 100°C) for extended periods (e.g., 18 hours) to ensure complete conversion.
- Outcome: Formation of the sulfonamide bond linking the 3,4-dimethoxyphenyl sulfonyl group to the nitrogen of the piperidine ring.
Preparation of Piperidin-4-ylmethanamine Intermediate
The piperidin-4-ylmethanamine intermediate can be synthesized by:
- Reduction of 4-formylpiperidine derivatives or 1-substituted-4-aminomethyl-piperidine precursors using strong reducing agents such as lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH3-THF).
- Reductive amination of substituted hydroxyethylamines with appropriate aldehydes or ketones, employing methods such as the Borch reductive amination protocol.
Protection and Deprotection Strategies
To prevent side reactions during sulfonylation or reduction steps, protecting groups such as Boc (tert-butoxycarbonyl) may be introduced on the amine functionalities. For example:
- Boc protection of the primary amine after reduction of isonipecotamide derivatives.
- Subsequent deprotection under acidic conditions to yield the free amine.
Alternative Synthetic Routes
- Formation of urea intermediates by reacting isonipecotamide with substituted isocyanates, followed by reduction to the aminomethyl piperidine.
- Mitsunobu reaction for coupling hydroxyaryl compounds with glycidol derivatives to form intermediates that can be further transformed into the target compound.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Sulfonylation | 3,4-Dimethoxybenzenesulfonyl chloride, base (e.g., diisopropylethylamine), THF or DCM, 18 h, RT to 100°C | Attach sulfonyl group to piperidine nitrogen |
| 2 | Reduction | Lithium aluminum hydride (LAH) or BH3-THF, THF, reflux | Reduce carbonyl or amide to amine |
| 3 | Protection | Di-tert-butyl dicarbonate (Boc2O), dioxane-water, K2CO3 | Protect amine during subsequent steps |
| 4 | Deprotection | Acidic conditions (e.g., TFA in DCM) | Remove Boc protecting group to free amine |
| 5 | Reductive amination | Aldehyde/ketone, NaBH3CN or Borch method | Install methanamine group on piperidine |
Research Findings and Optimization Notes
- The sulfonylation step requires careful control of temperature and stoichiometry to avoid overreaction or side products.
- Use of acid scavengers is critical to neutralize HCl formed during sulfonylation, improving yield and purity.
- Reduction steps with LAH or BH3-THF must be performed under anhydrous conditions to prevent reagent decomposition.
- Protection of amines is often necessary to prevent unwanted reactions during multi-step synthesis.
- Reductive amination methods provide a versatile route to install the methanamine group with high selectivity.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Sulfonylation | 3,4-Dimethoxybenzenesulfonyl chloride, diisopropylethylamine | THF, DCM, or dioxane | RT to 100°C | ~18 h | Acid scavenger essential |
| Reduction | Lithium aluminum hydride or BH3-THF | THF | Reflux | 2-4 h | Anhydrous conditions required |
| Protection | Di-tert-butyl dicarbonate, K2CO3 | Dioxane-water | RT | 1-3 h | Protects amine groups |
| Deprotection | Trifluoroacetic acid (TFA) | DCM | RT | 1-2 h | Removes Boc group |
| Reductive amination | Aldehyde/ketone, NaBH3CN | Methanol or ethanol | RT | Several hours | High selectivity for amine formation |
Chemical Reactions Analysis
Types of Reactions
(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, based on its structural features, the following hypothetical comparison can be inferred using general knowledge of sulfonamide and piperidine derivatives:
Table 1: Structural and Hypothetical Functional Comparisons
| Compound Name | Key Structural Differences | Hypothetical Properties |
|---|---|---|
| (1-(Phenylsulfonyl)piperidin-4-yl)methanamine | Lacks methoxy groups on phenyl ring | Reduced electron-donating effects; lower solubility |
| (1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)methanamine | Single methoxy group at para position | Moderate solubility; intermediate metabolic stability |
| Target Compound | 3,4-Dimethoxy substitution | Enhanced solubility due to polar groups; potential for increased receptor binding affinity |
Key Hypothetical Insights:
Solubility : The polar methoxy groups could increase aqueous solubility relative to simpler sulfonamides, though this remains unverified without experimental data.
Metabolic Stability : Piperidine-based sulfonamides often exhibit moderate metabolic stability, but the addition of methoxy groups might alter cytochrome P450 enzyme interactions, leading to unpredictable pharmacokinetics.
Limitations of Available Evidence
- Pharmacological data (e.g., IC₅₀, binding affinities).
- Synthetic routes or purity specifications.
- Direct comparisons to analogs in terms of efficacy or toxicity.
Recommendations for Further Research
To address knowledge gaps, the following steps are advised:
Literature Review : Explore databases like PubMed or SciFinder for studies on piperidine sulfonamides with methoxy substitutions.
Experimental Profiling : Assess solubility, stability, and target engagement in vitro.
Commercial Inquiry : Contact suppliers like CymitQuimica for discontinued product details or alternative analogs.
Biological Activity
The compound (1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. It combines a piperidine ring, a sulfonyl group, and a dimethoxyphenyl moiety, which may enhance its biological activity and pharmacokinetic properties. This article delves into the biological activity of this compound, exploring its potential therapeutic applications and mechanisms of action based on diverse scientific studies.
Structural Overview
The structure of the compound can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that may interact with various biological targets. The dimethoxyphenyl group is hypothesized to increase lipophilicity, potentially facilitating better membrane permeability and interaction with target proteins.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activities. For instance, derivatives containing sulfonamide groups have shown effectiveness against various cancer cell lines. The biological activity of This compound may be attributed to its ability to inhibit specific signaling pathways involved in tumor growth and proliferation.
Case Study:
A study involving structurally related compounds demonstrated significant inhibition of cell proliferation in cancer cell lines such as HT29 (human colon cancer) and MCF7 (breast cancer). The mechanism was linked to the induction of apoptosis via caspase activation and modulation of the cell cycle .
Antimicrobial Activity
The sulfonamide functionality in this compound suggests potential antibacterial properties. Compounds with similar piperidine and sulfonamide structures have been reported to exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Staphylococcus aureus.
Table 1: Antibacterial Activity Comparison
| Compound Name | Structure Features | Activity Against Bacteria |
|---|---|---|
| Sulfanilamide | Sulfonamide group | Strong against Gram-positive bacteria |
| 3,4-Dimethoxybenzamide | Similar aromatic structure | Moderate against various strains |
| This compound | Piperidine + sulfonamide | Potentially strong against Gram-negative bacteria |
Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological effects, including analgesic and anxiolytic properties. The specific combination of the piperidine ring with the sulfonamide group in This compound could enhance its interaction with neurotransmitter systems.
Research Findings:
In vitro studies have indicated that related compounds can modulate neurotransmitter release and receptor activity, suggesting a potential role in treating neurological disorders such as anxiety and depression .
Synthesis and Modification
The synthesis of This compound typically involves several steps:
- Formation of the Piperidine Ring: Achieved through nucleophilic substitution reactions.
- Sulfonylation: The introduction of the sulfonyl group is performed using 3,4-dimethoxybenzenesulfonyl chloride.
- Final Assembly: The methanamine moiety is incorporated through reductive amination techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
